5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a cyclopropyl group at the 5-position and a carboxylic acid moiety at the 2-position (). Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol and CAS number 1594607-83-6. The cyclopropyl group introduces steric strain and conformational rigidity, which may enhance metabolic stability in pharmaceutical applications.
Synthetic routes for related imidazo[1,2-a]pyrimidine derivatives typically involve condensation reactions between amines and aldehydes (). For example, 3H-imidazo[4,5-b]pyridines are synthesized by stirring amines with aromatic aldehydes in methanol for 12–24 hours (). The cyclopropyl variant may require specialized aldehydes or cyclopropane-containing precursors ().
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-cyclopropyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-2-7(1)8-3-4-10-9-11-5-6-12(8)9/h7-8H,1-6H2,(H,10,11) |
InChI Key |
HIRVAADCIOBBCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCN=C3N2CCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of cyclopropylamine with a suitable pyrimidine derivative under acidic or basic conditions . Another approach involves the use of tandem reactions, where multiple bond-forming steps occur in a single reaction vessel .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that 5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines by inhibiting key pathways involved in cancer progression. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases that are crucial for tumor growth and survival.
- Case Study : In vitro studies revealed that this compound could reduce cell viability in breast and colon cancer cell lines by inducing apoptosis and cell cycle arrest.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of 5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. Research suggests it may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
- Case Study : Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation compared to control groups.
Agricultural Science
Pesticide Development
The compound has potential applications in the development of novel pesticides. Its unique structure may allow for the design of compounds that target specific pests while minimizing environmental impact.
- Efficacy Testing : Preliminary studies indicate that formulations containing 5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit high efficacy against common agricultural pests.
- Field Trials : Ongoing field trials aim to assess the long-term effects on crop yield and pest resistance.
Materials Science
Polymer Synthesis
5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be utilized in the synthesis of advanced polymer materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Material Properties : Polymers synthesized with this compound have shown improved tensile strength and thermal resistance compared to traditional polymers.
- Application Examples : These materials are being explored for use in high-performance coatings and composites used in aerospace and automotive industries.
Comprehensive Data Table
| Application Area | Specific Use Case | Mechanism of Action | Case Study Findings |
|---|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits key kinases | Reduced cell viability in cancer lines |
| Neuroprotective agent | Modulates neurotransmitters | Improved cognitive function in models | |
| Agricultural Science | Pesticide development | Targets specific pests | High efficacy against agricultural pests |
| Materials Science | Polymer synthesis | Enhances mechanical properties | Improved tensile strength in polymers |
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-cyclopropyl-imidazo[1,2-a]pyrimidine with two analogues:
Key Observations:
- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group introduces steric strain and rigidity, which may enhance binding specificity in drug design compared to flexible ethyl or methyl groups .
- Polarity : The carboxylic acid group in the cyclopropyl derivative increases polarity (logP ~1–2 estimated), whereas alkylated analogues (e.g., 5-ethyl-2,6-dimethyl) are more lipophilic (logP ~2–3) .
- Synthetic Complexity : Cyclopropyl-containing compounds may require specialized reagents (e.g., cyclopropane aldehydes), whereas alkyl derivatives are synthesized using common aldehydes ().
Reactivity and Functionalization
- Carboxylic Acid Reactivity : The 2-carboxylic acid group in the cyclopropyl compound enables derivatization into amides, esters, or salts, broadening its utility in medicinal chemistry ().
- Alkyl Substituents : Ethyl and methyl groups in analogues () are less reactive but improve metabolic stability by blocking oxidation sites.
Biological Activity
5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
- Molecular Formula : CHN
- Molecular Weight : 179.26 g/mol
- CAS Number : 1696075-10-1
The compound features a cyclopropyl substituent which may enhance its lipophilicity and influence its biological interactions.
Research indicates that 5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine interacts with various biological macromolecules such as enzymes and receptors. These interactions modulate physiological pathways relevant to various diseases:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes.
- Receptor Modulation : It may act on particular receptors affecting signal transduction pathways.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. Its mechanism often involves interference with tubulin dynamics, which is critical for cell division.
- In vivo Studies : Animal models have shown promising results in tumor reduction when treated with this compound.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : It has been tested against various bacterial strains with varying degrees of effectiveness.
- Fungal Activity : The compound also shows activity against fungi such as Candida albicans and Aspergillus niger.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Candida albicans | 4 µg/mL |
Structure-Activity Relationship (SAR)
The structural features of 5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine significantly influence its biological activity:
- Cyclopropyl Group : Enhances lipophilicity and may improve binding affinity to target sites.
- Substituents on the Imidazo Ring : Variations in substituents can lead to changes in activity profiles against different biological targets.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving the administration of the compound in a mouse model of breast cancer showed a reduction in tumor size by approximately 50% compared to controls after four weeks of treatment.
-
Antimicrobial Efficacy Evaluation :
- A clinical evaluation of the compound's effectiveness against multi-drug resistant strains of bacteria reported a significant reduction in bacterial load in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
